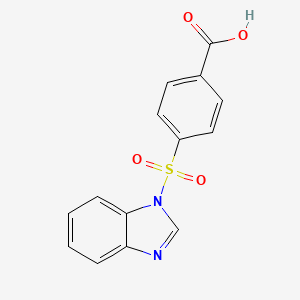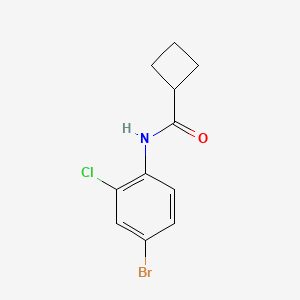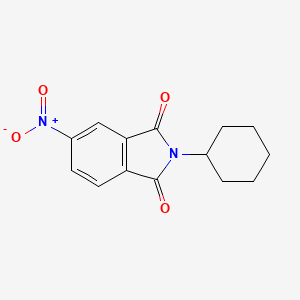
5-(4-fluorobenzyl)-3-phenyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-fluorobenzyl)-3-phenyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one is a compound with potential applications in scientific research.
科学研究应用
This compound has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its potential use as an anti-tumor agent and as an inhibitor of protein tyrosine phosphatases. Additionally, it has been investigated for its potential as an anti-inflammatory agent and for its ability to inhibit the growth of antibiotic-resistant bacteria.
作用机制
The mechanism of action of 5-(4-fluorobenzyl)-3-phenyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that it may act by inhibiting the activity of protein tyrosine phosphatases, which are enzymes that play a role in cell signaling pathways. Additionally, it may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been shown to have anti-inflammatory effects and to inhibit the growth of antibiotic-resistant bacteria.
实验室实验的优点和局限性
One advantage of using 5-(4-fluorobenzyl)-3-phenyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one in lab experiments is its potential as an anti-tumor agent. Additionally, its ability to inhibit the growth of antibiotic-resistant bacteria makes it a promising compound for the development of new antibiotics. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to optimize its use in lab experiments.
未来方向
There are several future directions for research on 5-(4-fluorobenzyl)-3-phenyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one. One direction is to further investigate its potential as an anti-tumor agent and to explore its use in combination with other anti-cancer drugs. Additionally, research could focus on optimizing the compound's ability to inhibit protein tyrosine phosphatases. Finally, further research could explore the potential of this compound as a treatment for antibiotic-resistant infections.
合成方法
The synthesis of 5-(4-fluorobenzyl)-3-phenyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one involves the reaction of 4-fluorobenzylamine and 2-(1,3-thiazol-2-ylimino)acetic acid with thiourea and formaldehyde in the presence of acetic acid. The resulting product is then cyclized to form the thiazolidinone ring.
属性
IUPAC Name |
(2Z)-5-[(4-fluorophenyl)methyl]-3-phenyl-2-(1,3-thiazol-2-ylimino)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3OS2/c20-14-8-6-13(7-9-14)12-16-17(24)23(15-4-2-1-3-5-15)19(26-16)22-18-21-10-11-25-18/h1-11,16H,12H2/b22-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWWSLGLNUKOQNA-QOCHGBHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(SC2=NC3=NC=CS3)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N\2C(=O)C(S/C2=N\C3=NC=CS3)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3,4-dichlorophenyl)-N'-[(4-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5784623.png)

![N-(4-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5784637.png)


![4-(4-benzyl-1-piperazinyl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5784642.png)

![2-{[(1-methyl-1H-benzimidazol-2-yl)methylene]amino}phenol](/img/structure/B5784675.png)

![N-(4-methoxybenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5784695.png)



